

# "2-(2-furyl)-2-(1-piperidinyl)ethylamine" basic characteristics

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## Compound of Interest

Compound Name: 2-Furan-2-yl-2-piperidin-1-yl-ethylamine

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An In-Depth Technical Guide to the Core Characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine

## Introduction

2-(2-furyl)-2-(1-piperidinyl)ethylamine is a chemical compound featuring a furan ring, an ethylamine backbone, and a piperidine moiety. This unique structural combination suggests its potential for interacting with biological systems, particularly the central nervous system, given that the ethylamine scaffold is a common feature in many neurotransmitters and psychoactive compounds. The presence of the furan ring, a bioisostere of the phenyl ring, and the piperidine group, a common fragment in many pharmaceuticals, further underscores its relevance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine, drawing upon available data for the compound and its close structural analogs to offer insights for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental properties of 2-(2-furyl)-2-(1-piperidinyl)ethylamine are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
CAS Number	110358-80-0	[1]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O	[1]
Molecular Weight	194.27 g/mol	[1]

A closely related analog, 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine, is described as a liquid, which might suggest a similar physical state for the title compound under standard conditions.[2][3]

## Synthesis and Manufacturing

While a specific, detailed synthesis protocol for 2-(2-furyl)-2-(1-piperidinyl)ethylamine is not readily available in the public domain, its structure suggests a plausible synthetic route originating from furfural, a bio-based platform chemical. A potential synthetic pathway could involve the following key transformations:

- **Starting Material:** Furfural, which can be converted to a suitable precursor.
- **Introduction of the Ethylamine Moiety:** This could be achieved through various organic synthesis methods, such as a Strecker synthesis or a reductive amination pathway involving a furyl-substituted carbonyl compound.
- **Introduction of the Piperidine Moiety:** The piperidine ring can be introduced via nucleophilic substitution or reductive amination with piperidine itself.

A related synthesis of piperidines from furfural has been reported, proceeding through furfurylamine and subsequent hydrogenation and ring rearrangement, highlighting the feasibility of utilizing biomass-derived starting materials.[4]

## Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-(2-furyl)-2-(1-piperidinyl)ethylamine.



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Caption: Conceptual synthesis workflow for 2-(2-furyl)-2-(1-piperidinyl)ethylamine.

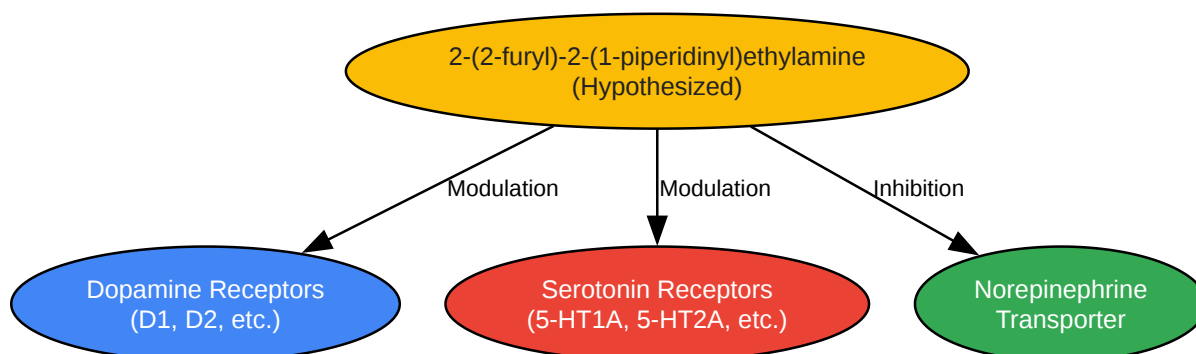
## Pharmacological Profile

Direct pharmacological data for 2-(2-furyl)-2-(1-piperidinyl)ethylamine is scarce. However, its structural components provide a basis for postulating its potential biological activities. The phenethylamine backbone is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of receptors in the central nervous system.[5]

## Potential Targets and Mechanism of Action

- **Dopamine and Serotonin Receptors:** Many phenethylamine derivatives exhibit activity at dopamine and serotonin (5-HT) receptors.[5] Given the structural similarities, it is plausible that 2-(2-furyl)-2-(1-piperidinyl)ethylamine could modulate these receptor systems.
- **Antidepressant and Antipsychotic Potential:** Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been investigated for their antidepressant activity through the inhibition of norepinephrine and serotonin reuptake.[6] Furthermore, some piperidine-containing compounds have been explored as potential atypical antipsychotics.[7]

The following diagram illustrates the potential interaction of ethylamine-based compounds with key CNS receptors.



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Caption: Hypothesized interactions with CNS targets based on structural analogy.

## Analytical Methods

The characterization and quantification of 2-(2-furyl)-2-(1-piperidinyl)ethylamine would likely employ standard analytical techniques used for small organic molecules.

## Chromatographic and Spectroscopic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and quantification of the compound, potentially after derivatization to improve its volatility and chromatographic behavior. A method for screening related volatile amines in pharmaceutical ingredients has been developed using GC-MS with negative ion chemical ionization.[8]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) would be a primary method for purity assessment and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the structural elucidation and confirmation of the compound. Detailed 2D NMR studies (COSY, HETCOR, NOESY) could provide further structural insights, as demonstrated for the related compound 2-(1-cyclohexenyl)ethylamine.[9]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would be used to identify the characteristic functional groups present in the molecule.[9]

## Experimental Protocol: Conceptual GC-MS Analysis

- Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, dichloromethane).
- Derivatization (Optional): To enhance volatility and sensitivity, the primary amine could be derivatized, for example, using pentafluorobenzoyl chloride.[8]
- GC Separation: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should

be optimized to achieve good separation from any impurities.

- **MS Detection:** Use a mass spectrometer as the detector, operating in either electron ionization (EI) or chemical ionization (CI) mode to obtain the mass spectrum of the analyte.
- **Data Analysis:** Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard.

## Conclusion

2-(2-furyl)-2-(1-piperidinyl)ethylamine is a compound of interest for medicinal chemistry due to its unique combination of a furan ring, an ethylamine backbone, and a piperidine moiety. While specific data on its synthesis and pharmacological activity are limited, analysis of its structural analogs suggests potential for CNS activity. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and potential therapeutic applications. The analytical methods outlined in this guide provide a framework for the future characterization and study of this intriguing molecule.

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Email: [info@benchchem.com](mailto:info@benchchem.com)